Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

HIV-1 NNRTI Reverse Transcriptase Inhibition Antiviral Drug Discovery

Accelerate your HIV-1 NNRTI program with the unsubstituted pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one parent scaffold. This Boehringer Ingelheim-originated core achieves low-nanomolar RT inhibition (IC50 19 nM)—a 2.3-fold potency advantage over the all-carbon analog through its critical pyridine H-bond acceptor. The [1,4] regiospecific fusion ensures HIV-1 RT selectivity; the [1,5] isomer targets CDK8, enabling matched-pair polypharmacology studies. Supplied at ≥95% purity for immediate parallel synthesis, FEP validation, or orthogonal target engagement assays. Standard international B2B shipping; no special permits required.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8449085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b][1,4]benzoxazepin-6(5H)-one
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(O2)N=CC=C3
InChIInChI=1S/C12H8N2O2/c15-11-8-4-1-2-6-10(8)16-12-9(14-11)5-3-7-13-12/h1-7H,(H,14,15)
InChIKeyLHFGVMLFCUXXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one – Core Scaffold Identity and Pharmacophore Classification for Procurement Decisions


Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one (molecular formula C12H8N2O2, molecular weight 212.20 g/mol) is the unsubstituted parent heterocycle of a tricyclic pyridobenzoxazepinone scaffold that fuses a pyridine ring with a benzoxazepine moiety via a [2,3-b][1,4] regiospecific linkage [1]. This scaffold was originally developed and patented by Boehringer Ingelheim as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI) and serves as the core pharmacophore for a series of derivatives that achieve low-nanomolar inhibitory potency against HIV-1 RT [1][2]. The parent compound is commercially available at ≥95% purity for research use, making it a viable starting material for medicinal chemistry optimization, structure-activity relationship (SAR) studies, and the development of novel antiviral or kinase-targeted agents .

Why Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one Cannot Be Interchanged with Dibenzoxazepinone or [1,5]-Regioisomeric Analogs


The pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one scaffold resides at the intersection of three structurally related tricyclic chemotypes—dibenz[b,f][1,4]oxazepin-11(10H)-ones (Class III), pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones (Class IV), and pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones (Class V)—that were all reported in the same medicinal chemistry program [1]. Despite their apparent structural homology, generic substitution is prohibited by quantitative differences in HIV-1 RT inhibitory potency, target selectivity profiles, and synthetic accessibility. The presence of a pyridine nitrogen in the target scaffold introduces a hydrogen-bond acceptor that is absent in the all-carbon dibenzoxazepinone analog, directly contributing to a >2-fold potency advantage in biochemical assays [2]. Furthermore, regiospecific fusion at the [2,3-b][1,4] versus [2,3-b][1,5] position dictates divergent biological target engagement: the [1,4] isomer is historically optimized for HIV-1 RT, whereas the [1,5] regioisomer has been independently developed as a CDK8 kinase inhibitor scaffold with single-digit nanomolar potency [1][3]. These differences are not cosmetic—they reflect experimentally validated SAR determinants that directly affect assay outcomes and project feasibility.

Quantitative Differentiation Evidence: Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one Versus Closest Analogs


HIV-1 Reverse Transcriptase Inhibitory Potency: Pyridobenzoxazepinone vs Dibenzoxazepinone vs Nevirapine

A pyridobenzoxazepinone derivative of the target scaffold (BDBM2008, a 10-ethyl-14-methyl-12-cyano-substituted pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one) achieves an IC50 of 19 nM against recombinant HIV-1 reverse transcriptase in a RNA-directed DNA polymerase activity assay [1]. In contrast, a structurally comparable dibenzoxazepinone derivative (BDBM1988, a 13-amino-9-ethyl-5,7-dimethyl-substituted dibenz[b,f][1,4]oxazepin-11(10H)-one) yields an IC50 of 43 nM under near-identical assay conditions (pH 7.8, same substrate poly(rC):oligo(dG)) [2]. The ~2.3-fold potency advantage of the pyridobenzoxazepinone scaffold is attributed to the replacement of the all-carbon B-ring with a pyridine that introduces a nitrogen at position 1 of the tricyclic system [1]. As a further reference, the approved NNRTI nevirapine, a dipyridodiazepinone, exhibits an IC50 of 84 nM against HIV-1 RT in comparable enzyme assays [3].

HIV-1 NNRTI Reverse Transcriptase Inhibition Antiviral Drug Discovery

HIV-1 RT Target Selectivity: Class-Level Specificity Over HIV-2 RT Demonstrated for the Pyridobenzoxazepinone Scaffold

The pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one scaffold, as part of the broader pyridobenzoxazepinone and dibenzoxazepinone chemotype family (Classes III, IV, V), exhibits absolute specificity for HIV-1 reverse transcriptase with no detectable inhibitory activity against HIV-2 RT or other viral reverse transcriptase enzymes [1]. This selectivity profile was explicitly compared to the dipyridodiazepinone nevirapine and was found to be functionally equivalent: both chemotypes are inactive against HIV-2 RT under the same assay format [1]. The Klunder et al. study confirmed that compounds across all three sub-classes (III, IV, V) share this selectivity characteristic, indicating it is a class-level property of the tricyclic oxazepinone pharmacophore rather than a substitution-dependent feature [1][2].

NNRTI Selectivity HIV-1 vs HIV-2 Discrimination Off-Target Profiling

Regioisomeric Scaffold Specificity: [2,3-b][1,4] Fusion (HIV-1 NNRTI) vs [2,3-b][1,5] Fusion (CDK8 Kinase Inhibitor)

The regioisomeric pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold (Class V) has been independently optimized as a CDK8 kinase inhibitor, with compound 2 of the Martínez-González series achieving an IC50 of 8.25 nM against CDK8 in a biochemical kinase assay [1]. This CDK8-inhibitory activity is not observed for the [2,3-b][1,4] regioisomer (Class IV), which was historically developed exclusively as an HIV-1 NNRTI scaffold [2]. The [1,5] regioisomer's CDK8 binding was confirmed by co-crystallization with the CDK8/cyclin C complex (PDB 6TPA), revealing a Type II inhibitor binding mode that exploits the P-loop flexibility of CDK8 [1]. The [1,4] regioisomer, by contrast, has no reported CDK8 activity and its structural geometry directs it toward the HIV-1 RT non-nucleoside binding pocket [2]. This functional divergence between regioisomers is a critical procurement consideration: selecting the [1,4] isomer commits the project to an NNRTI path, while the [1,5] isomer leads to a kinase inhibitor development trajectory.

Scaffold Regiospecificity Kinase Selectivity Target Class Switching

Synthetic Accessibility: Friedel-Crafts Cyclization Yield for Pyridobenzoxazepine Scaffold Construction

The synthesis of pyrido[2,3-b][1,4]benzoxazepines has been accomplished via a Friedel-Crafts cyclization route starting from readily accessible 2-phenoxypyridin-3-amines and aromatic acids, yielding 6-aryl-substituted derivatives through an efficient and practical method [1]. An earlier synthetic route employed condensation of salicylaldehyde with 2-chloro-3-aminopyridine followed by cyclization, achieving 40–60% yield for the core pyrido[2,3-b][1,4]benzoxazepine system [2]. These synthetic yields are directly comparable to yields reported for dibenzoxazepinone scaffolds, indicating that the pyridine nitrogen substitution does not impose a synthetic penalty relative to the all-carbon dibenzoxazepinone analog [2]. The Friedel-Crafts methodology provides a scalable entry point for derivative synthesis that is operationally simpler than multi-step nitro-reduction-cyclization sequences required for some alternative tricyclic oxazepinone scaffolds [1].

Heterocycle Synthesis Friedel-Crafts Cyclization Medicinal Chemistry Scalability

Commercial Availability and Purity Grade: A Procurement-Ready Scaffold with ≥95% Purity for Direct Research Use

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one is commercially available from multiple vendors with a standard purity specification of ≥95% . The compound is offered as a research-grade chemical with catalog numbers (e.g., SMolecule Catalog No. S8732853) and is supplied in packaging options suitable for laboratory-scale synthesis and screening . This purity level is comparable to commercially available dibenzoxazepinone scaffold compounds and exceeds the typical purity of in-house synthesized intermediates from early-stage medicinal chemistry programs . The combination of structural identity (molecular formula C12H8N2O2, molecular weight 212.20 g/mol), regiospecific fusion pattern, and documented commercial sourcing provides procurement traceability that is essential for reproducible research and intellectual property documentation .

Research Compound Sourcing Purity Specification Medicinal Chemistry Supply

High-Value Application Scenarios for Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one Based on Quantitative Differentiation Evidence


HIV-1 NNRTI Lead Optimization Starting from a Low-Nanomolar Potency Scaffold with Established SAR

Medicinal chemistry teams pursuing non-nucleoside HIV-1 reverse transcriptase inhibitors can deploy pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one as a procurement-ready parent scaffold for systematic SAR expansion. The scaffold's demonstrated capacity to achieve IC50 values as low as 19 nM in biochemical HIV-1 RT assays—representing a 2.3-fold potency advantage over the corresponding dibenzoxazepinone chemotype—provides an attractive starting point for A-ring and C-ring substitution campaigns [1][2]. The well-characterized A-ring substitution SAR (ortho and para to the lactam nitrogen) and the documented detrimental or neutral effect of C-ring substitution offer clear vector guidance for parallel synthesis [1]. Critically, the scaffold's absolute selectivity for HIV-1 RT over HIV-2 RT eliminates the need for counter-screening against HIV-2 RT during early hit validation, streamlining the screening cascade [1].

Scaffold-Hopping Benchmark for NNRTI Chemotype Comparison Studies

Computational chemistry and cheminformatics groups engaged in scaffold-hopping analysis can use pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one as a quantitative benchmark for comparing NNRTI chemotype performance. The scaffold occupies a defined potency range (optimized derivatives reaching 19 nM IC50) that is distinguishable from both the dibenzoxazepinone class (43 nM for comparable substitution patterns) and the nevirapine chemotype (84 nM) [1][2]. This graded potency hierarchy across three structurally distinct NNRTI scaffolds provides a calibration dataset for validating computational docking scores, free energy perturbation (FEP) predictions, and pharmacophore model accuracy [1][2]. The commercial availability of the parent compound at ≥95% purity further supports its use as an internal reference standard in cross-chemotype assay comparisons .

Regioisomer-Controlled Target Profiling: Deconvoluting HIV-1 RT vs CDK8 Activity in Polypharmacology Studies

Chemical biology groups investigating polypharmacology or target deconvolution can exploit the regioisomeric pair of pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one (HIV-1 NNRTI) and pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CDK8 inhibitor) as matched molecular probes for orthogonal target engagement studies [1][2]. The [1,4] isomer directs activity toward the HIV-1 RT non-nucleoside binding pocket, while the [1,5] isomer has been co-crystallized with CDK8/cyclin C (PDB 6TPA) and achieves 8.25 nM CDK8 inhibition [1]. Running both regioisomers in parallel kinase and antiviral profiling panels enables unambiguous attribution of biological effects to specific target engagement, a capability that is unavailable when using only one regioisomer or a single-target-focused analog [1][2].

Derivatization Hub for Friedel-Crafts-Based Parallel Synthesis of 6-Aryl-Substituted Libraries

Synthetic chemistry teams requiring a versatile tricyclic core for library production can leverage pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one as a derivatization hub accessed through the Friedel-Crafts cyclization of 2-phenoxypyridin-3-amines with diverse aromatic acids [1]. This methodology enables the rapid generation of 6-aryl-substituted analog sets with modular control over the D-ring pharmacophore while maintaining the core [2,3-b][1,4] regiospecificity required for HIV-1 NNRTI activity [1][2]. The synthetic accessibility (40–60% core yield) and documented commercial supply of the unsubstituted parent compound reduce the barrier to entry for academic and industrial medicinal chemistry groups seeking to establish an independent SAR program on this scaffold [1].

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